1-(Dodecylamino)anthracene-9,10-dione
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Overview
Description
1-(Dodecylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dodecylamino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with dodecylamine. The process generally includes the following steps:
Nucleophilic Substitution: Anthracene-9,10-dione is reacted with dodecylamine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. This reaction leads to the formation of the desired product through nucleophilic substitution at the carbonyl carbon.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Dodecylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted anthraquinone derivatives.
Scientific Research Applications
Mechanism of Action
1-(Dodecylamino)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
Mitoxantrone: A well-known anticancer agent with a similar anthraquinone core but different substituents.
Ametantrone: Another anthraquinone derivative used in cancer treatment.
Bisantrene: An anthraquinone-based compound with antitumor activity.
Uniqueness: this compound stands out due to its unique dodecylamino group, which imparts distinct lipophilic properties and enhances its biological activity .
Comparison with Similar Compounds
- 1,4-Bis(dodecylamino)anthracene-9,10-dione
- 1,4-Bis(amino)anthracene-9,10-dione
- 1,4-Bis(alkylamino)anthracene-9,10-dione
Properties
CAS No. |
29957-03-7 |
---|---|
Molecular Formula |
C26H33NO2 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-(dodecylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H33NO2/c1-2-3-4-5-6-7-8-9-10-13-19-27-23-18-14-17-22-24(23)26(29)21-16-12-11-15-20(21)25(22)28/h11-12,14-18,27H,2-10,13,19H2,1H3 |
InChI Key |
RPAYWEKSUYVFBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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